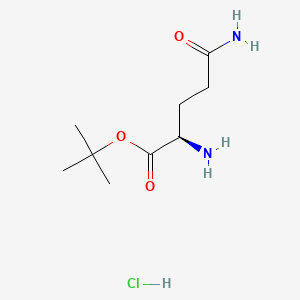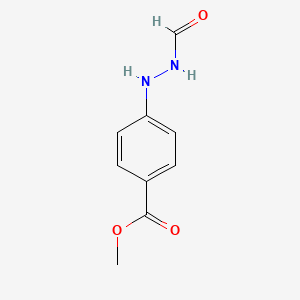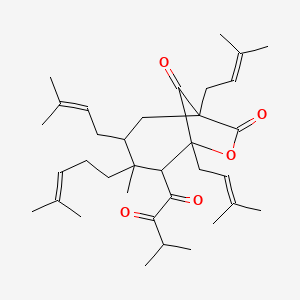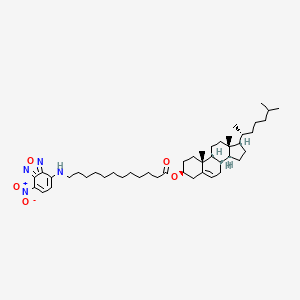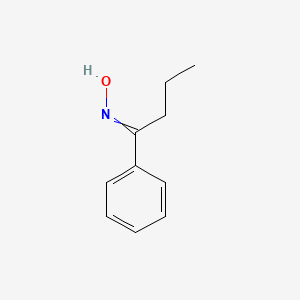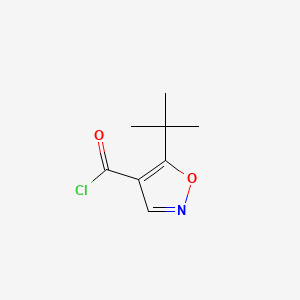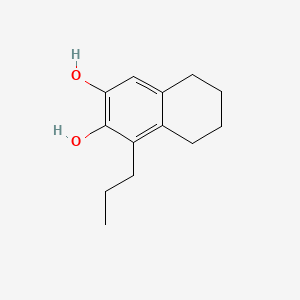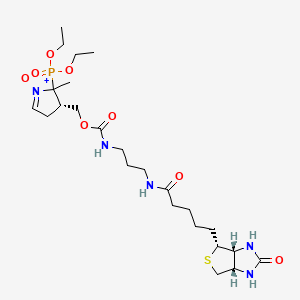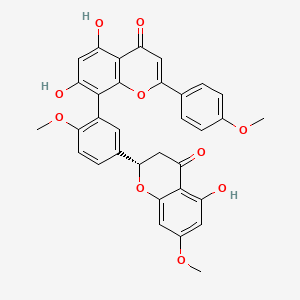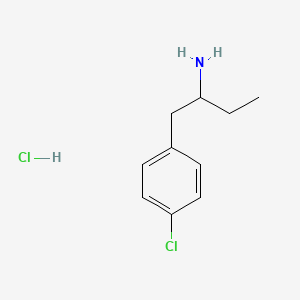
1-(4-Chlorophenyl)butan-2-amine hydrochloride
説明
1-(4-Chlorophenyl)butan-2-amine, also known by other names such as N-(3-Chloro-2-methylpropyl)aniline and 1-(4-Chloro-Phenyl)-2-butanamine , is a chemical compound with the molecular formula C10H14ClN . It has a molecular weight of 183.678 . The compound is racemic, meaning it contains equal amounts of left and right-handed enantiomers .
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)butan-2-amine can be represented by the SMILES notationCCC(N)CC1=CC=C(Cl)C=C1 and the InChI notation InChI=1S/C10H14ClN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10H,2,7,12H2,1H3 . Physical And Chemical Properties Analysis
1-(4-Chlorophenyl)butan-2-amine has a molecular weight of 183.678 . It is a racemic compound, meaning it contains equal amounts of left and right-handed enantiomers .科学的研究の応用
Spectroscopic Characterization
1-(4-Chlorophenyl)butan-2-amine hydrochloride has been characterized spectroscopically in several studies. For instance, Kuś et al. (2016) performed a comprehensive chemical characterization of two cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one (4-CEC) hydrochloride. They utilized nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. This study provides valuable data for identifying and understanding the structure of such compounds (Kuś et al., 2016).
Crystallography and Structural Analysis
Several studies have focused on the crystal structure and molecular interactions of compounds related to 1-(4-Chlorophenyl)butan-2-amine hydrochloride. For example, Kang et al. (2015) investigated the crystal structure of cyproconazole, a compound containing a 4-chlorophenyl group. Their analysis included examining the dihedral angles and hydrogen bonding interactions, contributing to understanding the molecular configuration of similar compounds (Kang et al., 2015).
Synthesis and Derivatization
Nycz et al. (2016) identified and characterized several cathinone salts, including 1-(4-chlorophenyl)-2-(methylamino)propan-1-one (4-CMC), a closely related compound. They employed spectroscopic studies and single crystal X-ray diffraction methods for identification. This research offers insight into the synthetic routes and derivatization processes of similar compounds (Nycz et al., 2016).
Pharmacological Research Applications
Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, which includes a compound structurally similar to 1-(4-Chlorophenyl)butan-2-amine hydrochloride. This compound has potential as a pharmacological research tool and a drug lead, highlighting the significance of such chemicals in medical research (Croston et al., 2002).
Liquid Chromatographic Separation and Analysis
Vaccher et al. (1991) developed a liquid chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, a compound sharing a similar structural motif. Their method involved derivatization steps and chromatographic separation, providing a technique that could be applied to the analysis of 1-(4-Chlorophenyl)butan-2-amine hydrochloride (Vaccher et al., 1991).
作用機序
Biochemical Pathways
Based on its structure, it may be involved in various biochemical reactions, including nucleophilic substitution and oxidation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(4-Chlorophenyl)butan-2-amine hydrochloride . .
特性
IUPAC Name |
1-(4-chlorophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHHOFHHYPUSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



